
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is a complex organic compound with multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high stereoselectivity and yield. Enzymatic methods can be employed to introduce the hydroxyl groups at specific positions, followed by chemical modifications to complete the synthesis.
化学反应分析
Types of Reactions
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include carbonyl compounds, tetrahydrofuran derivatives, and various substituted derivatives depending on the reagents used.
科学研究应用
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
- (2S)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Uniqueness
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is unique due to the presence of isotopically labeled carbon atoms (213C and 513C), which can be used in tracer studies to investigate metabolic pathways and reaction mechanisms. This isotopic labeling provides valuable insights into the behavior and fate of the compound in various biological and chemical systems.
属性
分子式 |
C6H8O6 |
|---|---|
分子量 |
178.11 g/mol |
IUPAC 名称 |
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,6+1 |
InChI 键 |
CIWBSHSKHKDKBQ-NCLVJFLHSA-N |
手性 SMILES |
[13CH2](C([C@@H]1C(=C([13C](=O)O1)O)O)O)O |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


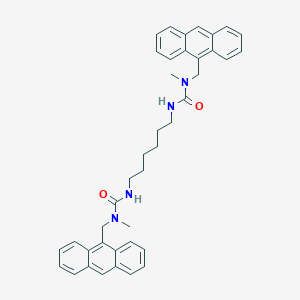
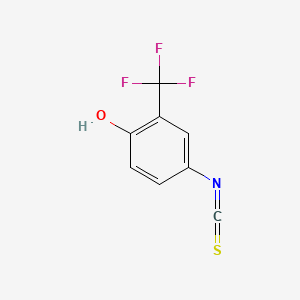


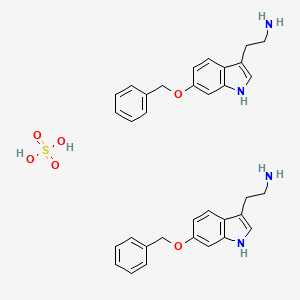
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
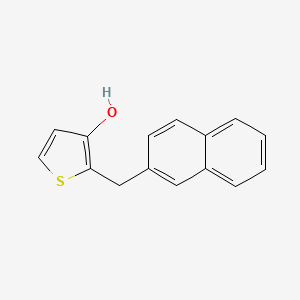
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
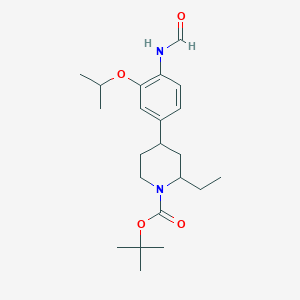
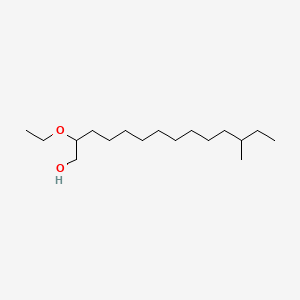
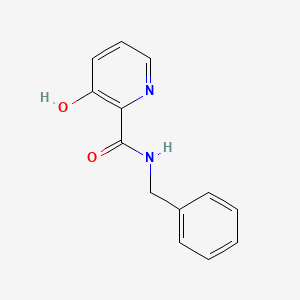
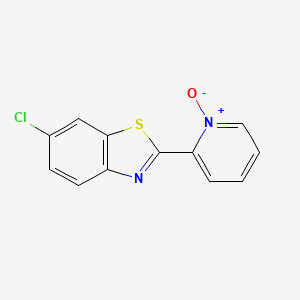
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
